
4-(4-Phenylbutyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylbutyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylbutyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutyl)piperidin-4-ol typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
-
Attachment of the Phenylbutyl Group: : The phenylbutyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of a suitable piperidine derivative with a phenylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenylbutyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenylbutyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Phenylbutyl)piperidin-4-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with hydrophobic interactions with the phenylbutyl group.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Phenylbutyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity.
4-(4-Phenylbutyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and biological properties.
Uniqueness
4-(4-Phenylbutyl)piperidin-4-ol is unique due to the presence of both a phenylbutyl group and a hydroxyl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
83783-75-9 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
4-(4-phenylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c17-15(10-12-16-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,16-17H,4-5,8-13H2 |
Clave InChI |
QCBYJMVCSOPSMU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CCCCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


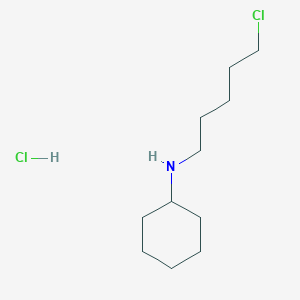
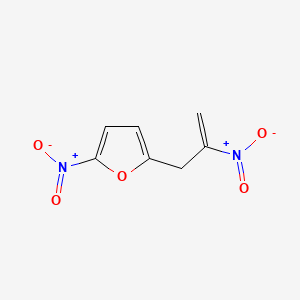
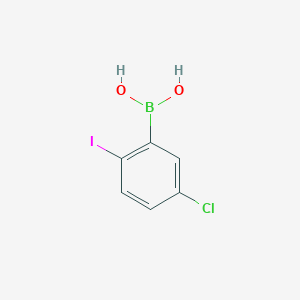
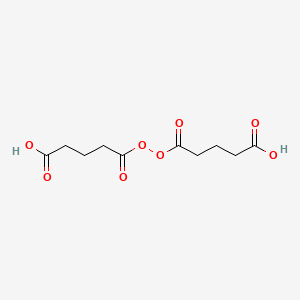

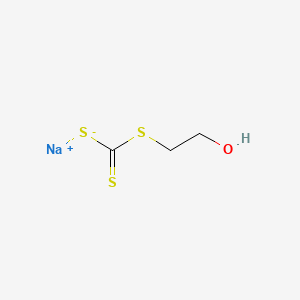
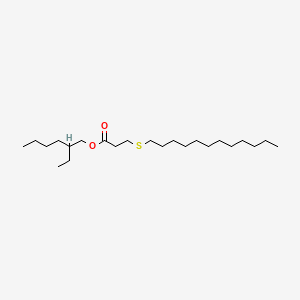
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
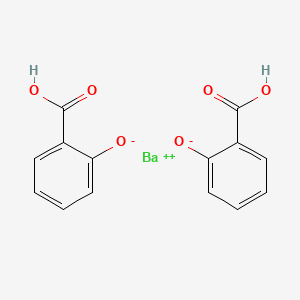
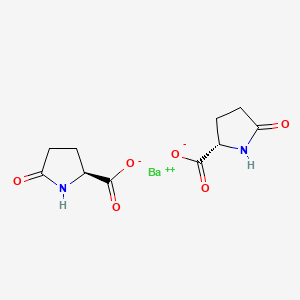
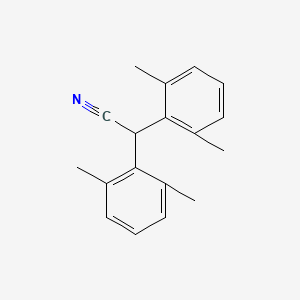
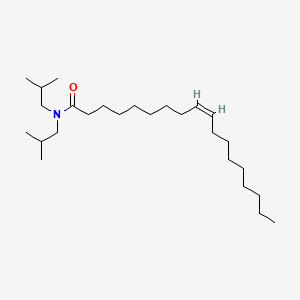
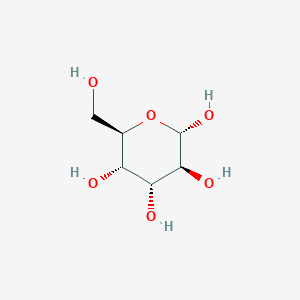
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
